1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Overview
Description
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 3-methyl-4-nitrobenzoyl group and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 4-phenylpiperazine. The process can be carried out using different reagents and conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the piperazine .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more efficient reagents and conditions. For example, the use of catalytic amounts of N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) can improve the yield and reduce the reaction time. Additionally, the reaction can be carried out in solvents such as dichloromethane or tetrahydrofuran to enhance the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.
Major Products Formed
Scientific Research Applications
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with anti-cancer and anti-inflammatory properties.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It can serve as a probe for studying the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The phenyl group can also participate in hydrophobic interactions with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-nitrobenzoyl)piperazine
- 1-(3-chlorophenyl)-4-(3-nitrobenzoyl)piperazine
- 1-(2-chloro-5-nitrobenzoyl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine is unique due to the presence of both a 3-methyl-4-nitrobenzoyl group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-13-15(7-8-17(14)21(23)24)18(22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICVHUDGJBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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